N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide
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Overview
Description
N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide: is an organic compound that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of diphenylphosphine chloride with a suitable aryl halide to form the diphenylphosphoryl intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Diphenylphosphoryl oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to interact with enzymes and receptors makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
N-(Diphenylphosphoryl)acetyl-N4-phenyl-thiosemicarbazide: This compound shares the diphenylphosphoryl group but has a thiosemicarbazide moiety instead of a benzamide.
N-(Diphenylphosphoryl)ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
90304-95-3 |
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Molecular Formula |
C26H22NO2P |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(4-diphenylphosphorylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C26H22NO2P/c1-20-12-14-21(15-13-20)26(28)27-22-16-18-25(19-17-22)30(29,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19H,1H3,(H,27,28) |
InChI Key |
JUTIJFOPOPXCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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